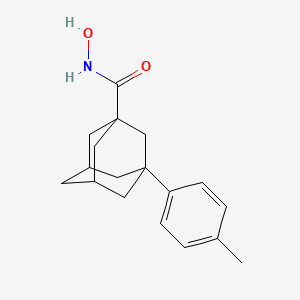
3-(3-amino-4-methylphenyl)-1-adamantanol
Übersicht
Beschreibung
3-(3-amino-4-methylphenyl)-1-adamantanol, also known as AAPTAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and drug development. AAPTAM is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Wirkmechanismus
3-(3-amino-4-methylphenyl)-1-adamantanol has been found to bind to the active site of enzymes involved in cancer cell proliferation, inhibiting their activity. This compound also induces apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. This compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-amino-4-methylphenyl)-1-adamantanol has several advantages for use in lab experiments, including its high purity and stability. However, this compound is a relatively new compound and further studies are needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-(3-amino-4-methylphenyl)-1-adamantanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease states.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other disease states. Its unique structure and mechanism of action make it an interesting subject for further research. While there are still limitations and unknowns surrounding its properties, this compound has shown to be a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3-amino-4-methylphenyl)-1-adamantanol has been studied for its potential use in cancer treatment. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Eigenschaften
IUPAC Name |
3-(3-amino-4-methylphenyl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-11-2-3-14(5-15(11)18)16-6-12-4-13(7-16)9-17(19,8-12)10-16/h2-3,5,12-13,19H,4,6-10,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHKFMAKANNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831454.png)

![2-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1-methyl-1H-indole](/img/structure/B3831474.png)
![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)
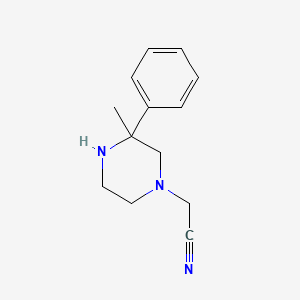
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)
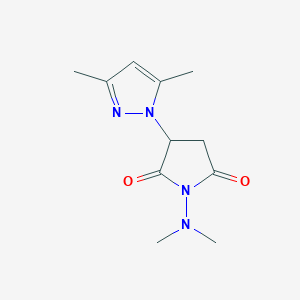

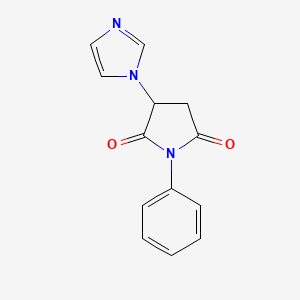
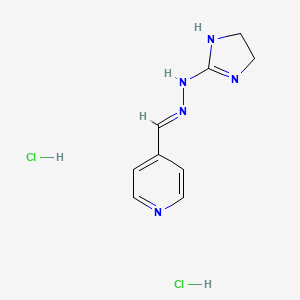
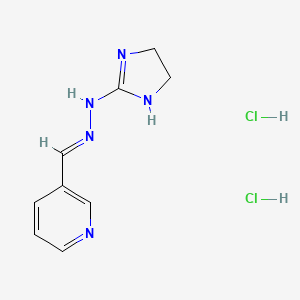
![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
